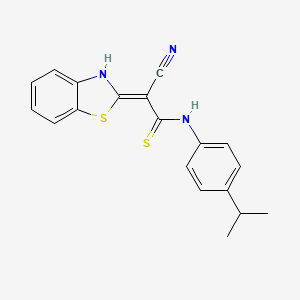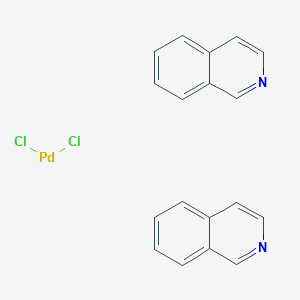
Dichlorobis(isoquinoline)-Palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(isoquinoline)-Palladium is a coordination compound that features palladium as the central metal atom coordinated with two isoquinoline ligands and two chloride ions
准备方法
Synthetic Routes and Reaction Conditions
Dichlorobis(isoquinoline)-Palladium can be synthesized through the reaction of palladium(II) chloride with isoquinoline in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as ethanol or acetonitrile, followed by the addition of isoquinoline. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex. The reaction can be represented as follows:
PdCl2+2C9H7N→PdCl2(C9H7N)2
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions
Dichlorobis(isoquinoline)-Palladium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the palladium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the isoquinoline ligands or chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligand substitution can be facilitated by using ligands like phosphines (e.g., triphenylphosphine) or amines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while substitution reactions can produce new coordination compounds with different ligands.
科学研究应用
Dichlorobis(isoquinoline)-Palladium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in material science for the development of new materials with unique properties, such as conductive polymers and nanomaterials.
作用机制
The mechanism by which Dichlorobis(isoquinoline)-Palladium exerts its effects involves the coordination of the palladium center with various substrates. The isoquinoline ligands stabilize the palladium center, allowing it to participate in catalytic cycles. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange, facilitating various chemical transformations. Molecular targets include organic substrates in catalytic reactions and biomolecules in biological applications.
相似化合物的比较
Similar Compounds
Dichlorobis(quinoline)-Palladium: Similar structure but with quinoline ligands instead of isoquinoline.
Dichlorobis(pyridine)-Palladium: Contains pyridine ligands, offering different electronic and steric properties.
Dichlorobis(phenanthroline)-Palladium: Features phenanthroline ligands, which provide a more rigid and planar structure.
Uniqueness
Dichlorobis(isoquinoline)-Palladium is unique due to the specific electronic and steric properties imparted by the isoquinoline ligands. These properties influence the compound’s reactivity, stability, and catalytic activity, making it distinct from other palladium complexes with different ligands.
属性
分子式 |
C18H14Cl2N2Pd |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
dichloropalladium;isoquinoline |
InChI |
InChI=1S/2C9H7N.2ClH.Pd/c2*1-2-4-9-7-10-6-5-8(9)3-1;;;/h2*1-7H;2*1H;/q;;;;+2/p-2 |
InChI 键 |
AZFDAJDCTUNNJL-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C=NC=CC2=C1.C1=CC=C2C=NC=CC2=C1.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


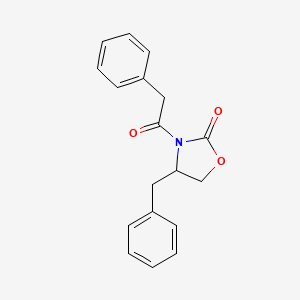


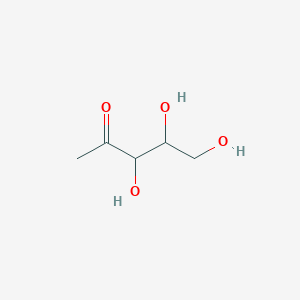
![[6-Acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate](/img/structure/B12318075.png)
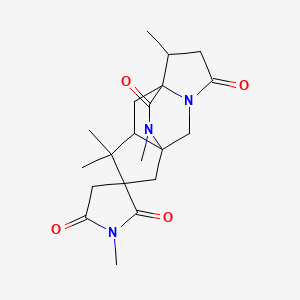
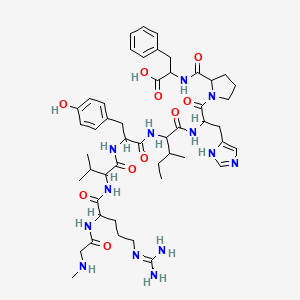
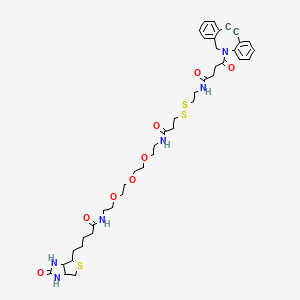
![(3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-methylbutanoate](/img/structure/B12318090.png)
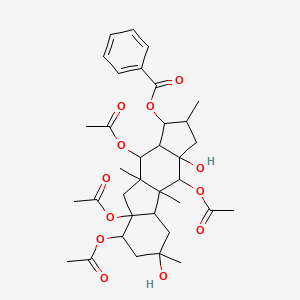
![5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-](/img/structure/B12318093.png)
![N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12318095.png)
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride](/img/structure/B12318100.png)
